molecular formula C10H19NO3 B261543 5-(isopentylamino)-5-oxopentanoic acid

5-(isopentylamino)-5-oxopentanoic acid

Cat. No.: B261543
M. Wt: 201.26 g/mol
InChI Key: XLHCRGDRDPCYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Isopentylamino)-5-oxopentanoic acid is a derivative of 5-oxopentanoic acid (a five-carbon carboxylic acid with a ketone group at the fifth carbon). In this compound, the 5-oxo group is replaced by an amide linkage (-NHCO-) to an isopentyl group (branched C5H11). The structure consists of a pentanoic acid backbone with a CONH-isopentyl substituent at the fifth carbon.

The compound is synthesized via amide bond formation, likely through activation of the carboxylic acid group (e.g., using glutaric anhydride or carbodiimide reagents like EDC/NHS) followed by coupling with isopentylamine . Its primary application is in peptidomimetics, as evidenced by its role in a β-catenin/T-cell factor inhibitor, where it contributes to binding specificity and metabolic stability .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

5-(3-methylbutylamino)-5-oxopentanoic acid

InChI

InChI=1S/C10H19NO3/c1-8(2)6-7-11-9(12)4-3-5-10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

XLHCRGDRDPCYCA-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)CCCC(=O)O

Canonical SMILES

CC(C)CCNC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopentylamino)-5-oxopentanoic acid typically involves the reaction of 3-methylbutylamine with a suitable precursor that contains a pentanoic acid moiety. One common method involves the use of a protected form of the pentanoic acid, which is then deprotected after the amine has been introduced. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(isopentylamino)-5-oxopentanoic acid may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of starting materials, the reaction under controlled conditions, and purification of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(isopentylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(isopentylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(isopentylamino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of 5-oxopentanoic acid derivatives arises from substitutions at the 5-oxo position. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications References
5-(Isopentylamino)-5-oxopentanoic acid Isopentylamide (branched C5H11NHCO-) ~217.3 (calculated) Peptidomimetics; enhances hydrophobic interactions in protein-protein inhibition .
5-(Ethylamino)-5-oxopentanoic acid Ethylamide (C2H5NHCO-) 174.2 Structural analog with shorter alkyl chain; used in studies of amino acid derivatives .
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl (C6H4F-CO-) 210.2 Intermediate in Ezetimibe synthesis; chiral reduction yields enantiopure alcohols .
5-(Tetrazine-benzylamino)-5-oxopentanoic acid Benzylamide with tetrazine ring ~310.3 (calculated) Click chemistry applications (e.g., hydrogels); tetrazine enables bioorthogonal reactions .
5-(6-Bromoindol-3-yl)-5-oxopentanoic acid Brominated indole (C8H5BrN-CO-) 310.1 Potential use in drug discovery; indole moiety may target serotonin receptors .
5-(tert-Butoxy)-5-oxopentanoic acid tert-Butoxy ester (C4H9O-CO-) 188.2 Ester derivative; improves solubility and stability in organic synthesis .
5-[(2-Carboxyethyl)amino]-5-oxopentanoic acid Carboxyethylamide (HOOC-C2H4NHCO-) ~204.2 (calculated) Substrate for enzymatic oxidation; low signal intensity in analytical studies .

Key Findings :

Hydrophobicity and Binding: The isopentyl group in 5-(isopentylamino)-5-oxopentanoic acid enhances hydrophobic interactions in peptidomimetics, critical for inhibiting β-catenin/T-cell factor interactions . In contrast, shorter alkyl chains (e.g., ethylamide in ) reduce hydrophobicity, affecting membrane permeability. Aryl substituents (e.g., 4-fluorophenyl in ) introduce aromaticity, enabling π-π stacking in drug intermediates.

Reactivity and Stability :

  • Tetrazine derivatives (e.g., ) exhibit rapid bioorthogonal reactivity, making them ideal for hydrogel formation. The tert-butoxy ester improves stability during synthesis compared to free acids.

Biological Activity :

  • Brominated indole derivatives (e.g., ) may interact with neurological targets due to structural similarity to serotonin. Carboxyethylamide derivatives serve as enzyme substrates but show low oxidation efficiency.

Synthetic Utility :

  • Fluorophenyl derivatives are key intermediates in cholesterol-lowering drugs, with DES (deep eutectic solvents) enhancing enantioselective reductions .

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